R-2 Methanandamide

Description

Properties

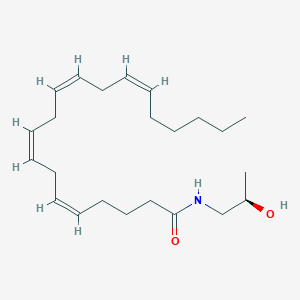

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of R-2 Methanandamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide, serves as a critical tool in cannabinoid research due to its enhanced metabolic stability and potent activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with cannabinoid receptors, the subsequent G-protein-mediated signaling cascades, and downstream cellular effects. This document synthesizes quantitative binding and functional data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as (R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamide, is a metabolically stable analog of anandamide, the endogenous ligand for cannabinoid receptors.[1] Unlike anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH), this compound's structural modifications confer resistance to enzymatic hydrolysis, making it a more reliable and potent tool for studying the endocannabinoid system.[1][2] This enhanced stability allows for more consistent and reproducible in vitro and in vivo experimental outcomes.

This guide will explore the core mechanisms through which this compound exerts its effects, with a focus on its interactions with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, both of which are G-protein coupled receptors (GPCRs).

Receptor Binding and Affinity

This compound demonstrates a high affinity for both CB1 and CB2 receptors, with a notable preference for the CB1 receptor. Its binding affinity has been characterized in numerous studies, typically through competitive radioligand displacement assays.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound and, for comparison, anandamide at human and rat CB1 and CB2 receptors.

| Compound | Receptor | Species | Ki (nM) | Reference |

| This compound | CB1 | Rat | 20 ± 1.6 | [1] |

| CB1 | Rat | 37 | [3] | |

| CB1 | Rat | 72 | ||

| CB1 | Human | - | - | |

| CB2 | Human | - | - | |

| Anandamide | CB1 | Rat | 78 ± 2 | |

| CB1 | Rat | 78.2 |

Note: Data availability for human receptors and for CB2 receptors for this compound is limited in the immediate search results. The provided data is based on available literature.

G-Protein Coupling and Downstream Signaling

Upon binding to CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins of the Gi/o family.

Inhibition of Adenylyl Cyclase

A primary consequence of CB1 and CB2 receptor activation by this compound is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound has been shown to modulate the activity of various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. The activation of these pathways is often cell-type specific and can lead to diverse cellular responses, including regulation of gene expression, cell proliferation, and apoptosis. For instance, in certain cancer cell lines, this compound-induced apoptosis is associated with the activation of p38 MAPK.

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the PI3K/Akt signaling pathway by this compound has been reported, particularly in the context of cell survival and neuroprotection. This pathway is crucial for regulating cellular processes such as cell growth, proliferation, and survival.

Signaling Pathway Diagram

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP55,940)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the serial dilutions of this compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

[35S]GTPγS

-

This compound

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and the serial dilutions of this compound.

-

Add the cell membrane preparation to each well.

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax values for G-protein activation by this compound.

Experimental Workflow Diagram:

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells expressing CB1 or CB2 receptors

-

This compound

-

Forskolin (or another adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)

-

Cell culture medium and plates

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with various concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay or other detection method as per the kit instructions.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation by this compound.

Experimental Workflow Diagram:

Conclusion

This compound is a potent and metabolically stable agonist of the cannabinoid receptors, primarily acting through the Gi/o-protein coupled signaling pathways to inhibit adenylyl cyclase and modulate various downstream effectors, including the MAPK and PI3K/Akt pathways. Its well-characterized mechanism of action and enhanced stability make it an invaluable tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel cannabinoid-based therapeutics.

References

- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

R-2 Methanandamide: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid receptor binding affinity of R-2 Methanandamide, a stable analog of the endogenous cannabinoid anandamide. This document details its binding characteristics to the primary cannabinoid receptors, CB1 and CB2, outlines common experimental protocols for assessing this affinity, and illustrates the key signaling pathways activated upon binding.

Core Concept: this compound and Cannabinoid Receptors

This compound, also known as (R)-(+)-methanandamide, is a synthetic cannabinoid that exhibits a higher affinity for the CB1 receptor compared to anandamide and possesses greater resistance to enzymatic degradation.[1][2] This enhanced stability makes it a valuable tool in cannabinoid research. The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in the immune system.[3][4]

Quantitative Binding Affinity of this compound

The binding affinity of this compound to cannabinoid receptors is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at human and rat CB1 and CB2 receptors.

| Compound | Receptor | Species | Ki (nM) | Radioligand | Reference |

| This compound | CB1 | Rat | 20 | [3H]CP-55,940 | [5] |

| This compound | CB1 | Rat | 28.3 | [3H]CP-55,940 | |

| This compound | CB1 | Rat | 37 | [3H]CP-55,940 | |

| This compound | CB1 | Rat | 72 | [3H]CP-55,940 | |

| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | CB1 | Not Specified | 7.42 | Not Specified | |

| This compound | CB2 | Human | >1000 | [3H]CP-55,940 | Various |

| This compound | CB2 | Mouse | >1000 | [3H]CP-55,940 | Various |

Note: The variability in Ki values can be attributed to differences in experimental conditions, such as the specific radioligand used, the source of the receptor preparation (e.g., brain membranes, transfected cells), and the presence or absence of protease inhibitors.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol for determining the binding affinity of a test compound like this compound to cannabinoid receptors using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells transfected with human CB1 or CB2 receptors) or from tissue homogenates (e.g., rat brain for CB1).

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP-55,940.

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer containing BSA and other salts to maintain pH and reduce non-specific binding.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine the level of non-specific radioligand binding.

-

Glass Fiber Filters: For separating bound from unbound radioligand.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity.

2. Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of this compound

Upon binding to CB1 or CB2 receptors, this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor agonist, it primarily signals through pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, this compound can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. In some cellular contexts, this compound-induced apoptosis is associated with ceramide accumulation and activation of p38 MAPK.

Visualization of Signaling Pathways

Caption: Signaling pathways activated by this compound.

References

- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. <i>R</i>-(+)-methanandamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of R-2 Methanandamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-2 Methanandamide, also known as (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide or AM-356, is a potent and metabolically stable synthetic analog of the endocannabinoid anandamide.[1] Its chiral nature and modified headgroup confer enhanced affinity for the cannabinoid type 1 (CB1) receptor and increased resistance to enzymatic degradation compared to its endogenous counterpart.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology and drug discovery. Detailed experimental protocols for its synthesis and relevant biochemical assays are provided, alongside visualizations of its synthetic pathway and intracellular signaling cascades.

Chemical Properties and Data

This compound is a chiral fatty acid amide characterized by an arachidonyl backbone linked to an (R)-1-amino-2-propanol headgroup.[1] This structural modification distinguishes it from anandamide and is crucial for its enhanced pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |

| Synonyms | (R)-(+)-Methanandamide, AM-356, (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide | [1] |

| Molecular Formula | C₂₃H₃₉NO₂ | |

| Molecular Weight | 361.6 g/mol | |

| CAS Number | 157182-49-5 | |

| Appearance | A solution in ethanol | |

| Solubility | DMF: >10 mg/ml, DMSO: >30 mg/ml, Ethanol: >100 mg/ml |

Cannabinoid Receptor Binding Affinities

This compound exhibits a high affinity and selectivity for the CB1 receptor over the CB2 receptor. The binding affinities, expressed as the inhibition constant (Ki), are summarized in Table 2.

| Receptor | Kᵢ (nM) | Reference |

| Human CB1 | 17.9 - 28.3 | |

| Human CB2 | 815 - 868 | |

| Rat Brain CB1 | 20 ± 1.6 | [1] |

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between arachidonic acid and the chiral amine, (R)-(+)-1-amino-2-propanol. This can be achieved through the activation of the carboxylic acid group of arachidonic acid followed by coupling with the amine.

Synthetic Workflow

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for amide bond formation.

Materials:

-

Arachidonic acid

-

Oxalyl chloride or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

(R)-(+)-1-Amino-2-propanol

-

Triethylamine (Et₃N) or Hünig's base (DIPEA)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of Arachidonic Acid:

-

Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Alternatively, for a milder activation, use a coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) in DMF.

-

-

Amide Coupling:

-

In a separate flask, dissolve (R)-(+)-1-amino-2-propanol (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the previously prepared arachidonoyl chloride solution (or the activated arachidonic acid mixture) to the amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Biological Activity and Signaling Pathways

This compound acts as a potent agonist at the CB1 receptor, initiating a cascade of intracellular signaling events. Its increased metabolic stability compared to anandamide is due to the methyl group at the 2'-position, which sterically hinders hydrolysis by fatty acid amide hydrolase (FAAH).

G-Protein Coupled Receptor (GPCR) Signaling

Upon binding to the CB1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, this compound induces a conformational change in the receptor. This leads to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family.

Figure 2: CB1 receptor signaling pathway activated by this compound.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate MAPK pathways, such as the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. This activation can influence gene expression and cell fate, including the induction of apoptosis in certain cancer cell lines.

Experimental Protocols: Biochemical Assays

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the cell membranes to the desired concentration in assay buffer.

-

Dilute [³H]CP-55,940 to a working concentration (typically around its Kd value) in assay buffer.

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add assay buffer, [³H]CP-55,940, and cell membrane suspension.

-

Non-specific Binding: Add a high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2), [³H]CP-55,940, and cell membrane suspension.

-

Competitive Binding: Add the serially diluted this compound, [³H]CP-55,940, and cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a fluorometric assay to assess the metabolic stability of this compound by measuring its effect on FAAH activity.

Materials:

-

Recombinant human FAAH or tissue homogenate containing FAAH

-

FAAH substrate (e.g., a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin)

-

This compound (test compound)

-

FAAH inhibitor (positive control, e.g., URB597)

-

Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

96-well black plates

-

Fluorometer

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound and the FAAH inhibitor in assay buffer.

-

Dilute the FAAH enzyme and the substrate to their working concentrations in assay buffer.

-

-

Assay Setup:

-

Add the assay buffer, FAAH enzyme, and either this compound, the inhibitor, or vehicle to the wells of the 96-well plate.

-

Pre-incubate for a short period to allow the compound to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition of FAAH activity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value, if applicable. A lack of significant inhibition indicates metabolic stability.

-

Conclusion

This compound remains a cornerstone tool for cannabinoid research due to its enhanced potency, CB1 receptor selectivity, and improved metabolic stability over anandamide. The synthetic and analytical protocols detailed in this guide provide a framework for its preparation and characterization, while the elucidation of its signaling pathways offers insights into its mechanism of action. This comprehensive technical overview serves to facilitate further investigation into the therapeutic potential of this compound and the broader endocannabinoid system.

References

R-2 Methanandamide: A Technical Guide to a Stable Anandamide Analog for Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of R-2 Methanandamide, a synthetic analog of the endogenous cannabinoid, anandamide. Designed for enhanced metabolic stability and potent cannabinoid receptor activity, this compound serves as a critical tool in the exploration of the endocannabinoid system. This document details its comparative binding affinities, enzymatic stability, relevant signaling pathways, and comprehensive experimental protocols for its synthesis and biological evaluation.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is a key endocannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and memory.[1] However, its therapeutic potential is often limited by its rapid enzymatic degradation in vivo, primarily by fatty acid amide hydrolase (FAAH).[2][3] To overcome this limitation, synthetic analogs have been developed. Among these, this compound (also known as R-(+)-methanandamide or AM356) has emerged as a valuable research tool.[4] This chiral analog incorporates a methyl group at the 1'-position of the ethanolamine moiety, which sterically hinders FAAH-mediated hydrolysis, thereby prolonging its biological activity.[5] Furthermore, this compound exhibits a higher binding affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, making it a potent and selective agonist for studying CB1-mediated signaling pathways.

Comparative Biological Data

Cannabinoid Receptor Binding Affinities

This compound demonstrates a distinct binding profile at the two major cannabinoid receptors, CB1 and CB2, with a marked preference for the CB1 receptor. This selectivity, coupled with its enhanced potency over anandamide, makes it a valuable tool for dissecting the specific roles of CB1 activation.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | CB1 | 17.9 - 28.3 | |

| CB1 | 20 | ||

| CB2 | 815 - 868 | ||

| Anandamide | CB1 | ~70 - 78.2 | |

| CB2 | Low Affinity |

Table 1: Comparative Cannabinoid Receptor Binding Affinities. This table summarizes the inhibitory constants (Ki) of this compound and anandamide for the CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.

Enzymatic Stability

A key advantage of this compound is its increased resistance to enzymatic degradation by FAAH. This enhanced stability leads to a longer half-life in biological systems, allowing for more sustained receptor activation compared to anandamide. While specific kinetic parameters for the hydrolysis of this compound by FAAH are not widely reported in a comparative format, multiple studies qualitatively confirm its significantly reduced rate of hydrolysis.

| Compound | FAAH Hydrolysis Rate | Reference |

| This compound | Significantly lower than anandamide | |

| Anandamide | Rapidly hydrolyzed |

Table 2: Comparative Enzymatic Stability against FAAH. This table provides a qualitative comparison of the hydrolysis rates of this compound and anandamide by FAAH.

Signaling Pathways

Anandamide and its analogs, like this compound, primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and can vary depending on the cell type and receptor localization.

Anandamide Retrograde Signaling

In the central nervous system, endocannabinoids often act as retrograde messengers, modulating synaptic transmission. Upon postsynaptic depolarization and calcium influx, anandamide is synthesized "on-demand" from membrane lipid precursors. It then travels backward across the synaptic cleft to activate presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.

Caption: Anandamide retrograde signaling at the synapse.

Downstream G-Protein Coupled Signaling

Activation of CB1 receptors by agonists like this compound typically leads to the activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.

Caption: CB1 receptor downstream signaling pathways.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the synthesis of chiral anandamide analogs and can be adapted for this compound.

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

(R)-(-)-2-Amino-1-propanol

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of Arachidonic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add oxalyl chloride dropwise with stirring. Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield arachidonoyl chloride.

-

Amide Coupling: In a separate flask, dissolve (R)-(-)-2-Amino-1-propanol and triethylamine in anhydrous DCM. Cool the solution to 0°C. Add the freshly prepared arachidonoyl chloride solution dropwise to the amine solution with vigorous stirring. Let the reaction mixture warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Synthetic workflow for this compound.

Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound like this compound.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP55,940)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a known CB receptor agonist like WIN 55,212-2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail and counter

-

Cell harvester

Procedure:

-

Plate Setup: Prepare a 96-well plate with three types of wells: Total Binding (radioligand + membranes), Non-specific Binding (radioligand + membranes + non-specific control), and Competitive Binding (radioligand + membranes + serial dilutions of the test compound).

-

Incubation: Add the assay buffer, radioligand, and appropriate components (non-specific control or test compound dilutions) to the wells. Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

For competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a radiometric assay to measure the rate of anandamide hydrolysis by FAAH, which can be used to compare the stability of analogs like this compound.

Materials:

-

Source of FAAH enzyme (e.g., cell or tissue homogenates)

-

Radiolabeled substrate (e.g., [14C-ethanolamine]-anandamide)

-

Unlabeled anandamide and this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare a homogenate of cells or tissues known to express FAAH in the assay buffer. Centrifuge to obtain a supernatant or microsomal fraction containing the enzyme.

-

Reaction Setup: In microcentrifuge tubes, combine the enzyme preparation with the assay buffer.

-

Initiation: Start the enzymatic reaction by adding the radiolabeled substrate. For competitive assays, include varying concentrations of unlabeled anandamide or this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1). This will partition the unreacted substrate (anandamide) into the organic phase and the product of hydrolysis ([14C]-ethanolamine) into the aqueous phase.

-

Phase Separation: Centrifuge the tubes to achieve clear separation of the aqueous and organic layers.

-

Quantification: Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity.

-

Data Analysis: The amount of radioactivity in the aqueous phase is directly proportional to the FAAH activity. By comparing the amount of product formed in the presence of anandamide versus this compound, their relative rates of hydrolysis can be determined. For detailed kinetic analysis, perform the assay with varying substrate concentrations to determine Vmax and Km values.

Conclusion

This compound stands as a pivotal synthetic analog in the study of the endocannabinoid system. Its enhanced metabolic stability and high affinity for the CB1 receptor provide researchers with a robust tool to investigate the physiological and pathophysiological roles of cannabinoid signaling. The detailed protocols and comparative data presented in this guide are intended to facilitate its effective use in both basic research and drug development endeavors. By providing a more stable and potent alternative to anandamide, this compound will continue to contribute to a deeper understanding of the complex and therapeutically promising endocannabinoid system.

References

- 1. synthesis-of-a-potential-photoactivatable-anandamide-analog - Ask this paper | Bohrium [bohrium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of R-2 Methanandamide in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide (AEA), serves as a pivotal research tool for elucidating the intricacies of the endocannabinoid system (ECS). Its enhanced metabolic stability and selectivity for the cannabinoid receptor type 1 (CB1) have made it an invaluable probe for studying cannabinoid signaling pathways and their physiological and pathophysiological roles. This technical guide provides an in-depth overview of this compound, focusing on its interaction with the core components of the ECS. It includes a comprehensive summary of its binding affinities, a detailed exploration of its downstream signaling cascades, and standardized protocols for key experimental assays. This document is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The endocannabinoid system, a ubiquitous and complex lipid signaling network, plays a crucial modulatory role in a vast array of physiological processes, including neurotransmission, pain perception, immune function, and metabolism. The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through this system, primarily by activating the CB1 receptor. The discovery of endogenous cannabinoids, such as anandamide, has spurred significant interest in developing synthetic analogs to probe the ECS with greater precision.

This compound ((R)-(+)-N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide), also known as AM356, is a prominent example of such a synthetic analog.[1] It was designed to overcome the primary limitation of anandamide as a research tool: its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[2] The introduction of a methyl group at the 2-position of the ethanolamine headgroup confers significant resistance to FAAH-mediated hydrolysis, resulting in a more stable and longer-acting compound.[3] Furthermore, the (R)-enantiomer exhibits higher affinity and selectivity for the CB1 receptor compared to its (S)-counterpart and anandamide itself.[4]

This guide will delve into the chemical properties, receptor binding kinetics, metabolic fate, and signaling pathways associated with this compound, providing a robust framework for its application in ECS research.

Physicochemical Properties and Synthesis

This compound is a lipophilic molecule with a molecular weight of 361.57 g/mol and a molecular formula of C₂₃H₃₉NO₂.

Synthesis Overview: The synthesis of this compound typically involves the coupling of arachidonic acid with (R)-(-)-2-amino-1-propanol. A common synthetic route begins with the activation of arachidonic acid, for instance, by converting it to its N-hydroxysuccinimide ester.[5] This activated intermediate is then reacted with (R)-(-)-2-amino-1-propanol to form the corresponding amide, yielding this compound. Purification is typically achieved through chromatographic techniques.

Interaction with the Endocannabinoid System

Receptor Binding Affinity

This compound is a potent agonist at cannabinoid receptors, with a marked preference for the CB1 receptor over the CB2 receptor. This selectivity is a key attribute that allows for the specific investigation of CB1-mediated effects. The binding affinities, expressed as the inhibition constant (Ki), from various studies are summarized in the table below.

| Compound | Receptor | Kᵢ (nM) | Reference |

| This compound | CB₁ | 7.42 | |

| This compound | CB₁ | 20 | |

| This compound | CB₁ | 17.9 - 28.3 | |

| This compound | CB₂ | 815 | |

| This compound | CB₂ | 815 - 868 | |

| Anandamide (AEA) | CB₁ | 78.2 |

Table 1: Receptor Binding Affinities of this compound and Anandamide. This table summarizes the reported Ki values for this compound and Anandamide at CB1 and CB2 receptors, highlighting the higher affinity and selectivity of this compound for the CB1 receptor.

Enzymatic Degradation

A defining feature of this compound is its enhanced resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This metabolic stability leads to a prolonged duration of action both in vitro and in vivo.

| Compound | Enzyme | Relative Hydrolysis Rate | Reference |

| This compound | FAAH | Significantly lower than Anandamide | |

| Anandamide (AEA) | FAAH | Rapid |

Table 2: Metabolic Stability of this compound. This table qualitatively compares the susceptibility of this compound and Anandamide to hydrolysis by FAAH.

Signaling Pathways

Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events, characteristic of Gi/o-protein coupled receptor (GPCR) activation.

G-Protein Coupling and Adenylyl Cyclase Inhibition

The CB1 receptor is canonically coupled to inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by this compound leads to the dissociation of the G-protein subunits, resulting in the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

References

- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis and degradation of anandamide, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. future4200.com [future4200.com]

Pharmacological Profile of R-(+)-Methanandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Methanandamide (R-2 Methanandamide or AM356) is a synthetic, metabolically stable analog of the endocannabinoid anandamide (AEA). Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the pharmacology of the endocannabinoid system.[1] This technical guide provides a comprehensive overview of the pharmacological characteristics of R-(+)-Methanandamide, including its receptor binding affinity, functional efficacy, and associated signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data regarding the binding affinity and functional potency of R-(+)-Methanandamide at cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki) of R-(+)-Methanandamide

| Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 20 | [2] |

| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 28.3 | [1] |

| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 37 (with PMSF) | [3] |

| CB1 | Rat | Radioligand Binding | [3H]CP-55,940 | 72 (without PMSF) | [3] |

| CB2 | Human | Radioligand Binding | [3H]CP-55,940 | 815 | |

| CB2 | Mouse | Radioligand Binding | [3H]CP-55,940 | 868 |

Note: PMSF (phenylmethylsulfonyl fluoride) is a FAAH inhibitor. Its presence can affect the apparent binding affinity of anandamide analogs susceptible to enzymatic degradation.

Table 2: Functional Activity (EC50 and Emax) of R-(+)-Methanandamide

| Assay Type | Receptor | Species | Parameter | Value | Notes | Reference |

| GTPγS Binding | CB1 | Rat | EC50 | 45 nM | - | |

| GTPγS Binding | CB1 | Rat | Emax | 70% (relative to CP55940) | Partial Agonist |

Experimental Protocols

Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is adapted from established methods for cannabinoid receptor binding assays.

Objective: To determine the binding affinity (Ki) of R-(+)-Methanandamide for CB1 and CB2 cannabinoid receptors by measuring its ability to displace a high-affinity radioligand.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human or rodent CB1 or CB2 receptors, or brain tissue homogenates (e.g., rat cerebellum for CB1).

-

Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: R-(+)-Methanandamide.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of R-(+)-Methanandamide in assay buffer to achieve a final concentration range appropriate for generating a competition curve (e.g., 0.1 nM to 10 µM).

-

Dilute the [3H]CP-55,940 in assay buffer to a final concentration close to its Kd value (typically 0.5-2 nM).

-

Thaw the membrane preparations on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [3H]CP-55,940, and 100 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [3H]CP-55,940, and 100 µL of membrane preparation.

-

Competitive Binding: Add 50 µL of each R-(+)-Methanandamide dilution, 50 µL of diluted [3H]CP-55,940, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competitive binding wells, calculate the percentage of specific binding at each concentration of R-(+)-Methanandamide.

-

Plot the percentage of specific binding against the logarithm of the R-(+)-Methanandamide concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of R-(+)-Methanandamide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to cannabinoid receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of R-(+)-Methanandamide in stimulating G protein activation via CB1 or CB2 receptors.

Materials:

-

Membrane Preparations: As described for the radioligand binding assay.

-

[35S]GTPγS: A non-hydrolyzable GTP analog.

-

Test Compound: R-(+)-Methanandamide.

-

Basal Binding Control: Vehicle control.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Positive Control: A known full agonist (e.g., CP-55,940).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Other materials: As described for the radioligand binding assay.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of R-(+)-Methanandamide in assay buffer.

-

Dilute [35S]GTPγS in assay buffer to a final concentration of 0.05-0.1 nM.

-

Prepare a stock solution of GDP (e.g., 1 mM) and dilute to a final concentration of 10-30 µM in the assay.

-

Thaw membrane preparations on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of assay buffer containing GDP to all wells.

-

Add 50 µL of vehicle, R-(+)-Methanandamide dilutions, or the positive control.

-

Add 50 µL of the membrane preparation.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

-

Initiation of Reaction: Add 50 µL of diluted [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Quantification: Follow the same procedure as described for the radioligand binding assay.

-

Data Analysis:

-

Subtract the non-specific binding from all other values to obtain specific binding.

-

Express the data as a percentage of the maximal stimulation produced by the full agonist (Emax).

-

Plot the percentage of maximal stimulation against the logarithm of the R-(+)-Methanandamide concentration.

-

Use non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax values.

-

Signaling Pathways and Experimental Workflows

CB1 Receptor-Mediated Signaling Cascade

R-(+)-Methanandamide, upon binding to the CB1 receptor, initiates a cascade of intracellular events primarily through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can modulate ion channels and activate other signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Caption: CB1 Receptor Signaling Pathway of R-(+)-Methanandamide.

Non-CB1/CB2 Receptor-Mediated Signaling

Evidence suggests that R-(+)-Methanandamide can also elicit biological effects independently of CB1 and CB2 receptors. For instance, in some cell types, it can induce the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) through receptor-independent mechanisms that may involve the activation of MAPK pathways.

Caption: Non-CB1/CB2 Signaling of R-(+)-Methanandamide.

Experimental Workflow: In Vivo Neuroprotection Study

R-(+)-Methanandamide has been investigated for its neuroprotective effects in various in vivo models. The following workflow outlines a general procedure for such a study.

Caption: Workflow for In Vivo Neuroprotection Studies.

Conclusion

R-(+)-Methanandamide is a selective CB1 receptor agonist with well-characterized in vitro pharmacological properties. Its stability against enzymatic hydrolysis makes it a superior research tool compared to anandamide for elucidating the physiological and pathophysiological roles of the endocannabinoid system. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of cannabinoid receptor modulation. The evidence for non-CB1/CB2 receptor-mediated effects also highlights the complexity of its pharmacology and warrants further investigation.

References

Discovery and developmental history of R-2 Methanandamide

An In-depth Technical Guide to (R)-Methanandamide (AM-356)

Introduction

(R)-Methanandamide, also referred to as R(+)-Methanandamide or AM-356, is a synthetically developed chiral analog of anandamide (N-arachidonoylethanolamine or AEA), the first identified endogenous cannabinoid.[1][2] Following the discovery of the cannabinoid receptors (CB1 and CB2) and their endogenous ligands, research efforts intensified to develop molecular probes that could elucidate the function of the endocannabinoid system. Anandamide itself, while a crucial signaling molecule, has limitations as an experimental tool due to its relatively low potency and rapid metabolic degradation by fatty acid amide hydrolase (FAAH).[3][4]

(R)-Methanandamide was designed to overcome these limitations. The introduction of a methyl group at the 1'-position of the ethanolamine head group in the (R) configuration results in a compound with significantly higher affinity and potency for the CB1 receptor and markedly improved stability against enzymatic hydrolysis.[5] These properties have established (R)-Methanandamide as a valuable pharmacological tool for investigating the physiological and pathological roles of the CB1 receptor. This document provides a comprehensive overview of its discovery, developmental history, pharmacological profile, and the experimental methodologies used for its characterization.

Discovery and Developmental History

The synthesis and initial characterization of (R)-Methanandamide were first reported in 1994 by a team led by Alexandros Makriyannis. The research aimed to explore the structure-activity relationships of anandamide analogs to develop more potent and stable ligands for the cannabinoid receptor. By synthesizing four chiral congeners of anandamide, they identified that the (R)-enantiomer, (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, exhibited the most favorable pharmacological profile.

This discovery was significant as it provided a tool with a four-fold greater affinity for the CB1 receptor than anandamide and remarkable resistance to metabolic degradation. Subsequent studies confirmed its cannabimimetic properties in vivo, demonstrating effects such as hypothermia, hypokinesia, ring immobility, and antinociception in mice, consistent with CB1 receptor activation. Its ability to serve as a reinforcer in self-administration studies in squirrel monkeys further solidified its role as a potent CB1 agonist and highlighted its utility in studying the reward pathways associated with the endocannabinoid system.

Pharmacological Profile

(R)-Methanandamide is a potent and selective agonist for the cannabinoid CB1 receptor. It also demonstrates activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, though its primary characterization is as a CB1 agonist. Its selectivity for CB1 over CB2 receptors is a key feature.

Quantitative Data

The following tables summarize the key quantitative parameters reported for (R)-Methanandamide.

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) | Reference |

| (R)-Methanandamide | 20 ± 1.6 | 815 - 868 | ~41-43 | |

| Anandamide (AEA) | 78 ± 2 | >1000 | >12.8 |

Table 2: In Vitro Functional Activity

| Assay | Effect | IC50 (nM) | Reference |

| Mouse Vas Deferens Twitch Response | Inhibition | 47 |

Signaling and Mechanism of Action

As a CB1 receptor agonist, (R)-Methanandamide initiates a cascade of intracellular events upon binding. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily linked to inhibitory G-proteins (Gi/o).

Primary Signaling Pathway

Activation of the CB1 receptor by (R)-Methanandamide leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Gβγ Subunit: Modulates ion channel activity, primarily by inhibiting voltage-gated calcium channels (N-type and P/Q-type) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

This canonical pathway results in an overall reduction in neuronal excitability and neurotransmitter release, which underlies many of the physiological effects of CB1 agonists.

Caption: Canonical CB1 Receptor G-protein signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of (R)-Methanandamide, based on the foundational 1994 publication by Abadji et al.

Synthesis of (R)-Methanandamide

The synthesis involves the coupling of arachidonic acid with the chiral amine, (R)-(-)-2-amino-1-propanol.

Caption: General workflow for the synthesis of (R)-Methanandamide.

Detailed Methodology:

-

Activation: Arachidonic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive, like 1-hydroxybenzotriazole (HOBt), are added to activate the carboxylic acid group, forming an active ester intermediate.

-

Coupling: A solution of (R)-(-)-2-amino-1-propanol in the same solvent is added to the activated arachidonic acid mixture. The reaction is stirred, typically at room temperature, for several hours to allow for the formation of the amide bond.

-

Workup and Purification: The reaction mixture is filtered to remove byproducts (e.g., dicyclohexylurea). The filtrate is then washed sequentially with dilute acid, base, and brine to remove unreacted starting materials and impurities. The organic layer is dried, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure (R)-Methanandamide.

Cannabinoid Receptor Binding Assay

This protocol determines the affinity (Ki) of (R)-Methanandamide for the cannabinoid receptors.

Methodology:

-

Membrane Preparation: Rat forebrain membranes (for CB1) are prepared by homogenization in a buffer followed by centrifugation to isolate the membrane fraction, which is rich in CB1 receptors.

-

Competitive Binding: The membranes are incubated in a buffer containing a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound ((R)-Methanandamide).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Cannabimimetic Activity Assessment

The in vivo effects of (R)-Methanandamide were established in mice using a battery of four tests.

Methodology:

-

Drug Administration: Mice are administered (R)-Methanandamide or a vehicle control, typically via intraperitoneal (i.p.) injection.

-

Hypothermia: Rectal temperature is measured before and at set time points after drug administration using a digital thermometer. A significant drop in temperature compared to the vehicle group indicates a hypothermic effect.

-

Antinociception (Pain Relief): The hot-plate test is commonly used. A mouse is placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a pain response (e.g., licking a paw or jumping) is recorded. An increase in latency indicates an antinociceptive effect.

-

Hypokinesia (Reduced Spontaneous Movement): Spontaneous activity is measured by placing the mouse in an activity monitor chamber equipped with infrared beams. The number of beam breaks over a set period is recorded. A decrease in beam breaks signifies hypokinesia.

-

Ring Immobility (Catalepsy): A mouse is placed on a horizontal ring. The time it remains immobile in this position is measured. An increased duration of immobility is indicative of a cataleptic state.

Conclusion

(R)-Methanandamide represents a pivotal development in cannabinoid research. By synthetically modifying the structure of anandamide, researchers created a tool with enhanced potency and metabolic stability, allowing for more reliable and robust investigations into the endocannabinoid system. Its high affinity and selectivity for the CB1 receptor have made it instrumental in mapping the receptor's physiological functions, from neurotransmission and pain perception to appetite and reward pathways. The detailed experimental protocols and clear pharmacological profile associated with (R)-Methanandamide continue to support its use as a standard reference agonist in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability and Degradation of R-2 Methanandamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-2 Methanandamide, a synthetic analog of the endocannabinoid anandamide (AEA), has garnered significant interest in pharmacological research due to its enhanced potency and metabolic stability.[1] This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its degradation pathways, quantitative stability data, and the experimental protocols used for its evaluation. Understanding the metabolic profile of this compound is crucial for the development of novel therapeutics targeting the endocannabinoid system.

Metabolic Stability of this compound

The primary advantage of this compound over its endogenous counterpart, anandamide, lies in its remarkable resistance to enzymatic hydrolysis.[1] This enhanced stability is attributed to the methyl group at the 2-position of the ethanolamine moiety, which sterically hinders the active site of the primary catabolizing enzyme, Fatty Acid Amide Hydrolase (FAAH).

Quantitative Metabolic Stability Data

While the qualitative stability of this compound is well-documented, specific quantitative data from in vitro metabolic assays are less abundant in publicly available literature. The following tables summarize typical in vitro metabolic stability parameters for anandamide and provide a comparative context for the expected stability of this compound. It is generally accepted that the half-life of this compound would be significantly longer and its intrinsic clearance significantly lower than anandamide, particularly in systems where FAAH is the predominant metabolic enzyme.

Table 1: Comparative Metabolic Stability of Anandamide in Human Liver Microsomes (HLM)

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |

| Anandamide | < 10 | > 200 | FAAH Hydrolysis, CYP450 Oxidation |

| This compound | Significantly > 10 | Significantly < 200 | Primarily Oxidative Metabolism |

Table 2: Comparative Metabolic Stability of Anandamide in Rat Liver S9 Fraction

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Pathways |

| Anandamide | ~15-30 | ~50-100 | FAAH, CYP450, COX, LOX |

| This compound | >> 30 | << 50 | CYP450, COX, LOX |

Note: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a broader metabolic profile. The stability of this compound is expected to be substantially higher due to its resistance to FAAH.

Metabolic Degradation Pathways of this compound

While resistant to FAAH-mediated hydrolysis, this compound is susceptible to metabolism through oxidative pathways, similar to anandamide. The primary enzymatic systems involved are Cytochrome P450 (CYP450) monooxygenases, Cyclooxygenase-2 (COX-2), and Lipoxygenases (LOX).

Hydrolytic Pathway (FAAH) - Significantly Reduced

The degradation of anandamide is primarily initiated by FAAH, which hydrolyzes the amide bond to form arachidonic acid and ethanolamine. Due to the steric hindrance provided by the 2-methyl group, this pathway is significantly attenuated for this compound, contributing to its prolonged biological activity.

References

The Impact of R-(+)-Methanandamide on Neurotransmission and Synaptic Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-methanandamide (R-2-MA) is a synthetic, metabolically stable analog of anandamide (AEA), a key endocannabinoid neurotransmitter. Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for elucidating the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the mechanisms by which R-2-MA modulates neurotransmission and synaptic function, with a focus on its interactions with cannabinoid receptors, its influence on neurotransmitter release, and its impact on synaptic plasticity. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Data Presentation: Quantitative Effects of R-(+)-Methanandamide

The following tables summarize the quantitative data available for the interaction of R-(+)-Methanandamide with various molecular targets and its effects on neuronal signaling.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | pKi | 7.43 | [1] |

| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | Ki | 37 nM | [1] |

| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | pKi | 7.55 | [1] |

| CB1 | Rat | Radioligand Binding ([3H]CP-55,940 displacement) | Ki | 28.3 nM | [1] |

| CB1 | Rat | Radioligand Binding | Ki | 7.42 nM | [2] |

| CB2 | Human | Radioligand Binding | pKi | 6.0 | |

| CB2 | Mouse | Radioligand Binding | pKi | 5.7 - 6.4 |

| Effect | System | Parameter | Value | Reference |

| Inhibition of GABA release (mIPSC frequency) | Rat Nucleus Tractus Solitarii (NTS) neurons | Concentration | 3 µM | |

| Inhibition of Adenylyl Cyclase | Not Specified | Agonist Activity | Full Agonist | |

| COX-2 Induction | Human Neuroglioma Cells | Effect | Concentration-dependent increase |

Core Mechanisms of Action

Cannabinoid Receptor-Mediated Effects

R-2-MA is a potent agonist at the cannabinoid type 1 (CB1) receptor, which is abundantly expressed in the central nervous system, and also interacts with the cannabinoid type 2 (CB2) receptor, primarily found on immune cells.

Signaling Pathway at CB1 Receptors:

Activation of presynaptic CB1 receptors by R-2-MA is a primary mechanism for its neuromodulatory effects. CB1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. This initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Inhibition of voltage-gated calcium channels (N- and P/Q-type), which reduces calcium influx into the presynaptic terminal.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the presynaptic membrane.

-

The net effect of these actions is a reduction in the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters.

Non-Cannabinoid Receptor-Mediated Effects

R-2-MA also exhibits biological activity through mechanisms independent of CB1 and CB2 receptors.

a) TRPV1 Receptor Activation:

R-2-MA can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation. Activation of TRPV1 leads to an influx of calcium ions, which can trigger various downstream signaling events, including the release of neuropeptides like calcitonin gene-related peptide (CGRP).

b) Induction of Cyclooxygenase-2 (COX-2):

R-2-MA has been shown to induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators. This effect is independent of cannabinoid receptors and is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically p38 MAPK and p42/44 MAPK (ERK1/2).

Impact on Neurotransmission

By activating presynaptic CB1 receptors, R-2-MA effectively modulates the release of key neurotransmitters.

Inhibition of GABA Release

R-2-MA has been demonstrated to decrease the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in neurons of the nucleus tractus solitarii, indicating a reduction in presynaptic GABA release. This disinhibitory effect can lead to an overall increase in the excitability of the postsynaptic neuron.

Inhibition of Glutamate Release

Similarly, R-2-MA can suppress the release of glutamate from presynaptic terminals. This reduction in excitatory neurotransmission is a key mechanism underlying the effects of cannabinoids on synaptic plasticity and cognition.

Influence on Synaptic Function and Plasticity

The modulation of neurotransmitter release by R-2-MA has profound effects on synaptic plasticity, the ability of synapses to strengthen or weaken over time.

Short-Term Synaptic Plasticity

-

Depolarization-induced Suppression of Inhibition (DSI): A transient reduction in GABA release following postsynaptic depolarization. R-2-MA can mimic this effect by directly activating presynaptic CB1 receptors.

-

Depolarization-induced Suppression of Excitation (DSE): A similar transient reduction in glutamate release.

Long-Term Synaptic Plasticity

-

Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy. Endocannabinoid-mediated LTD is a well-established phenomenon in several brain regions, and R-2-MA can induce this form of plasticity.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of R-2-MA's effects. Below are outlines of key experimental protocols.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is used to determine the binding affinity (Ki) of R-2-MA for cannabinoid receptors.

Workflow:

Detailed Steps: